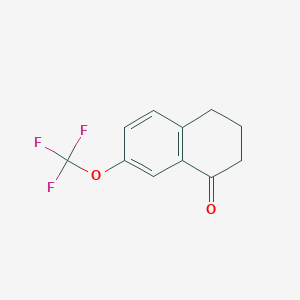
7-Trifluoromethoxy-3,4-dihydro-2H-naphthalen-1-one1-(2-Hydroxy-4-trifluoromethoxy-phenyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Trifluoromethoxy-3,4-dihydro-2H-naphthalen-1-one1-(2-Hydroxy-4-trifluoromethoxy-phenyl)-ethanone is a synthetic organic compound It is characterized by the presence of trifluoromethoxy groups and a naphthalenone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Trifluoromethoxy-3,4-dihydro-2H-naphthalen-1-one1-(2-Hydroxy-4-trifluoromethoxy-phenyl)-ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalenone Core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.
Introduction of Trifluoromethoxy Groups: This step often involves nucleophilic substitution reactions using trifluoromethoxy reagents.
Coupling Reactions: The final step might involve coupling the naphthalenone core with the hydroxy-trifluoromethoxy-phenyl group using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their biological activities, including anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
Drug Development: The compound might be explored for its potential as a lead compound in drug development, particularly for diseases where trifluoromethoxy groups enhance biological activity.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if the compound is investigated for its biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Trifluoromethoxy-3,4-dihydro-2H-naphthalen-1-one: A simpler analog without the hydroxy-trifluoromethoxy-phenyl group.
2-Hydroxy-4-trifluoromethoxy-phenyl-ethanone: Another analog focusing on the phenyl-ethanone structure.
Uniqueness
The uniqueness of 7-Trifluoromethoxy-3,4-dihydro-2H-naphthalen-1-one1-(2-Hydroxy-4-trifluoromethoxy-phenyl)-ethanone lies in its combined structural features, which might confer unique chemical and biological properties not observed in simpler analogs.
Eigenschaften
IUPAC Name |
7-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHRZUBNRULULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OC(F)(F)F)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














